4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Description
This compound belongs to a class of heterocyclic molecules combining a 1,4-benzoxazin-3-one core with a 1,2,4-oxadiazole moiety. The benzoxazinone ring is substituted at the 4-position by a methyl group bearing a 3-(3-bromophenyl)-1,2,4-oxadiazole unit. Its synthesis involves coupling ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate with bromoethyl acetate under basic conditions (K₂CO₃ in dry acetone), followed by functionalization of the oxadiazole ring . Characterization via ¹H NMR, IR, and ESI-MS (m/z = 396 [M+H]⁺) confirms its structure .
Properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-18(23)22(14-7-2-3-8-15(14)24-11)10-16-20-17(21-25-16)12-5-4-6-13(19)9-12/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHQSHPTRCGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a hybrid molecule that incorporates the oxadiazole and benzoxazine scaffolds. These structural motifs are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group attached to an oxadiazole unit and a benzoxazine moiety, which contributes to its biological activity.
Biological Activity Overview
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing this moiety exhibit various biological activities including:
- Antiproliferative effects against cancer cell lines.
- Inhibition of key enzymes involved in cancer progression (e.g., thymidylate synthase, HDAC).
- Antimicrobial and anti-inflammatory properties .
The mechanisms through which 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects include:
- Enzyme Inhibition : The compound may inhibit various enzymes that are crucial for cancer cell survival and proliferation.
- Interference with Nucleic Acids : It can interact with DNA or RNA, disrupting critical cellular processes.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one | HeLa (cervical) | 15 | HDAC inhibition |
| 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one | HepG2 (liver) | 10 | Telomerase inhibition |
These findings indicate that the compound is particularly effective against cervical and liver cancer cell lines.
Structure–Activity Relationship (SAR)
The structural modifications on the oxadiazole and benzoxazine rings significantly affect biological activity. Studies suggest that:
- Bromine substitution on the phenyl ring enhances anticancer activity.
- Methyl groups on the benzoxazine improve solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Variations
Benzoxazinone vs. Phthalazinone Derivatives
- 4-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methoxyphenyl)Phthalazin-1(2H)-One Core Structure: Replaces benzoxazinone with phthalazinone, introducing a fused benzene ring. Molecular Weight: Higher (CAS: 1291862-31-1; MW: 445.27 g/mol) due to the phthalazinone core .
Benzoxazinone vs. Benzoxazole Derivatives
- 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Amine Core Structure: Benzoxazole replaces benzoxazinone, reducing oxygen count and altering ring strain. Functional Groups: The oxadiazole-amine linkage may enhance hydrogen-bonding capacity, differing from the methyl linker in the target compound . Spectroscopic Data: IR peaks at 3323 cm⁻¹ (NH) and 1569 cm⁻¹ (C=N) highlight distinct functional groups .
Substituent Modifications on the Oxadiazole Ring
Bromophenyl vs. Phenoxyphenyl Groups
- 4-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Aniline Substituent: Phenoxyphenyl instead of bromophenyl. Impact: The ether linkage increases hydrophilicity, contrasting with the electron-withdrawing bromine in the target compound. This affects reactivity in cross-coupling reactions .
Tert-Butyl and Sulfanyl Substituents
Data Table: Key Parameters of Target Compound and Analogues
Research Implications
The target compound’s 3-bromophenyl and benzoxazinone combination offers a balance of lipophilicity and electronic modulation, distinct from phthalazinone or benzoxazole derivatives. Further studies should explore its pharmacokinetic profile relative to analogues, leveraging structural insights from this comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
